
(3-(9-Hydroxyfluoren-9-yl)-2-propynyl)trimethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(9-Hydroxy-9H-fluoren-9-yl)-N,N,N-trimethylprop-2-yn-1-aminiumbromide is a complex organic compound that features a fluorenyl group, a trimethylammonium group, and a propynyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-Hydroxy-9H-fluoren-9-yl)-N,N,N-trimethylprop-2-yn-1-aminiumbromide typically involves a multi-step process. One common method includes the reaction of 9-hydroxyfluorene with propargyl bromide to form a propargylated intermediate. This intermediate is then subjected to a quaternization reaction with trimethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(9-Hydroxy-9H-fluoren-9-yl)-N,N,N-trimethylprop-2-yn-1-aminiumbromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiolates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorenone derivatives, while reduction can produce fluorenyl alcohols.
Wissenschaftliche Forschungsanwendungen
3-(9-Hydroxy-9H-fluoren-9-yl)-N,N,N-trimethylprop-2-yn-1-aminiumbromide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(9-Hydroxy-9H-fluoren-9-yl)-N,N,N-trimethylprop-2-yn-1-aminiumbromide involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, potentially disrupting cellular processes. The trimethylammonium group enhances the compound’s solubility and facilitates its interaction with biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(9-Hydroxyfluoren-9-yl)fluoren-9-ol
- (3R)-3-{[(9-Hydroxy-9H-fluoren-9-yl)carbonyl]oxy}-1-(2-phenylethyl)-1-azoniabicyclo[2.2.2]octane
Uniqueness
3-(9-Hydroxy-9H-fluoren-9-yl)-N,N,N-trimethylprop-2-yn-1-aminiumbromide is unique due to its combination of a fluorenyl group with a trimethylammonium group and a propynyl linkage. This unique structure imparts distinct photophysical properties and potential biological activities that are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
2110-39-6 |
|---|---|
Molekularformel |
C19H20BrNO |
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
3-(9-hydroxyfluoren-9-yl)prop-2-ynyl-trimethylazanium;bromide |
InChI |
InChI=1S/C19H20NO.BrH/c1-20(2,3)14-8-13-19(21)17-11-6-4-9-15(17)16-10-5-7-12-18(16)19;/h4-7,9-12,21H,14H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JHMGRKNZCBLAHN-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CC#CC1(C2=CC=CC=C2C3=CC=CC=C31)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([2,2'-Bithiophen]-5-yl)-3-phenylthiazolidin-4-one](/img/structure/B13126926.png)
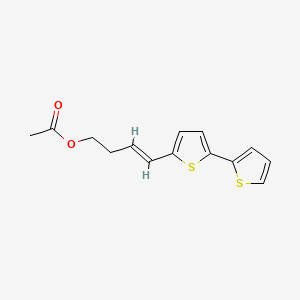



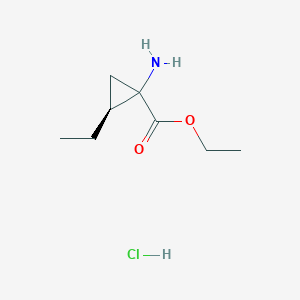
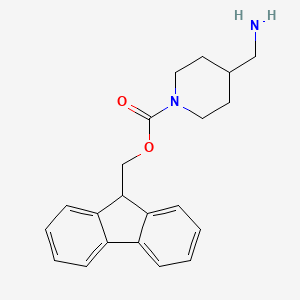
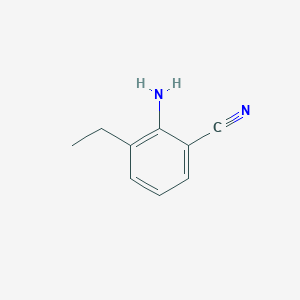
![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclopentyl-4-piperidinyl)oxy]-1-methyl-](/img/structure/B13126982.png)
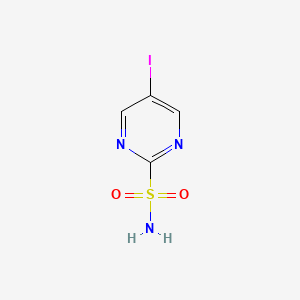
![4,7-Dibenzyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13126989.png)
![7-(3-(Trifluoromethyl)benzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13126999.png)


